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molecular formula C10H10N2O6S B8532560 4-Acetylsulfanylmethyl-3,5-dinitrobenzyl alcohol CAS No. 726137-51-5

4-Acetylsulfanylmethyl-3,5-dinitrobenzyl alcohol

Cat. No. B8532560
M. Wt: 286.26 g/mol
InChI Key: HZYJCUPOESYYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06815567B2

Procedure details

4-bromomethyl-3,5-dinitro benzyl alcohol(800 mg, 2.75 mmol), anhydrous ethanol(10 ml) and potassium thioacetate(380 mg, 3.3 mmol) were charged into a 200 ml 2-neck round bottom flask equipped with condenser, dropping funnel and stirrer and put in an oil bath maintaining 150° C. and having thermocouple. The resulting mixture solution was heated at 100° C. for 30 minutes and cooled to ambient temperature. White solid formed during the reaction was filtered away and the filterate was concentrated by removing the solvent under reduced temperature. Pale yellow solid of 4-acetylsulfanylmethyl-3,5-dinitrobenzyl alcohol (710 mg, 2.48 mmol, yield 90%) was obtained by purification on a silica gel chromatography using 20% ethylacetate-hexane solvent system. Nuclear magnetic resonance (NMR) spectrum showed that the product has identical structure with compound V and the NMR data was set forth below.
Name
4-bromomethyl-3,5-dinitro benzyl alcohol
Quantity
800 mg
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15].[C:17]([O-:20])(=[S:19])[CH3:18].[K+]>C(O)C>[C:17]([S:19][CH2:2][C:3]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][C:4]=1[N+:14]([O-:16])=[O:15])(=[O:20])[CH3:18] |f:1.2|

Inputs

Step One
Name
4-bromomethyl-3,5-dinitro benzyl alcohol
Quantity
800 mg
Type
reactant
Smiles
BrCC1=C(C=C(CO)C=C1[N+](=O)[O-])[N+](=O)[O-]
Name
potassium thioacetate
Quantity
380 mg
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with condenser
CUSTOM
Type
CUSTOM
Details
put in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture solution was heated at 100° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
White solid formed during the reaction
FILTRATION
Type
FILTRATION
Details
was filtered away
CONCENTRATION
Type
CONCENTRATION
Details
the filterate was concentrated
CUSTOM
Type
CUSTOM
Details
by removing the solvent under reduced temperature

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC1=C(C=C(CO)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.48 mmol
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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